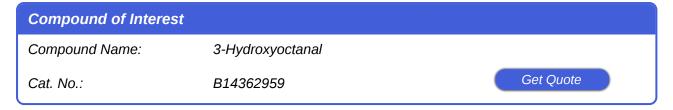


# Spectroscopic Profile of 3-Hydroxyoctanal: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-hydroxyoctanal**, a bifunctional organic molecule containing both a hydroxyl and an aldehyde group. Due to the limited availability of experimental data for this specific compound, this document presents a combination of predicted spectroscopic values and experimental data from a closely related analogue, 3,7-dimethyl-7-hydroxyoctanal. This information is intended to serve as a valuable resource for the identification and characterization of **3-hydroxyoctanal** in various research and development settings.

# Predicted Nuclear Magnetic Resonance (NMR) Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. As experimental NMR spectra for **3-hydroxyoctanal** are not readily available in the public domain, the following tables present predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts. These predictions were generated using computational algorithms that analyze the molecule's structure to estimate the chemical environment of each nucleus.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **3-Hydroxyoctanal** 



Atom Position	Predicted Chemical Shift (ppm)	Multiplicity
H1	9.77	Triplet
H2	2.45	Multiplet
H3	4.05	Multiplet
H4	1.45	Multiplet
H5	1.30	Multiplet
H6	1.30	Multiplet
H7	1.30	Multiplet
H8	0.90	Triplet
ОН	Variable	Singlet

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **3-Hydroxyoctanal** 

Atom Position	Predicted Chemical Shift (ppm)
C1 (CHO)	202.5
C2 (CH <sub>2</sub> )	51.5
C3 (CH-OH)	68.0
C4 (CH <sub>2</sub> )	36.5
C5 (CH <sub>2</sub> )	25.0
C6 (CH <sub>2</sub> )	31.5
C7 (CH <sub>2</sub> )	22.5
C8 (CH₃)	14.0

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# Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data of an Analog Compound

In the absence of experimental IR and MS data for **3-hydroxyoctanal**, data for the structurally similar compound, 3,7-dimethyl-7-hydroxyoctanal (CAS No. 107-75-5), is provided for reference. The presence of the same core functional groups (aldehyde and hydroxyl) suggests that the key spectral features will be comparable.

Table 3: Infrared (IR) Absorption Bands for 3,7-Dimethyl-7-hydroxyoctanal

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3400 (broad)	O-H stretch (alcohol)
2960-2850	C-H stretch (alkane)
2720	C-H stretch (aldehyde)
1725	C=O stretch (aldehyde)
1465	C-H bend (alkane)
1375	C-H bend (alkane)
1150	C-O stretch (alcohol)

Data sourced from the NIST Chemistry WebBook for 7-hydroxy-3,7-dimethyloctanal.[1][2]

Table 4: Mass Spectrometry (MS) Fragmentation Data for 3,7-Dimethyl-7-hydroxyoctanal

m/z	Interpretation
157	[M-CH <sub>3</sub> ]+
139	[M-CH <sub>3</sub> -H <sub>2</sub> O] <sup>+</sup>
124	[M-C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
59	[C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
43	[C <sub>3</sub> H <sub>7</sub> ]+



Data represents a simplified interpretation of the electron ionization mass spectrum of 7-hydroxy-3,7-dimethyloctanal from the NIST Chemistry WebBook.[1]

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
- 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon atom.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

 Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal.



- Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric CO<sub>2</sub> and water vapor, as well as any instrumental artifacts.
- Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

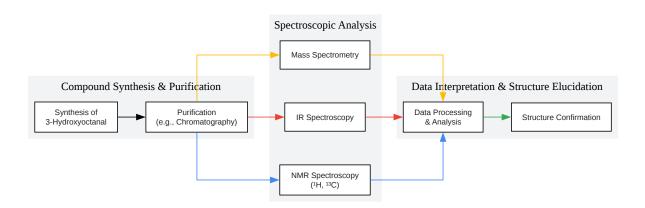
## **Mass Spectrometry (MS)**

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

## **Spectroscopic Analysis Workflow**

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.





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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **3-hydroxyoctanal**.

Disclaimer: The NMR data presented in this document is predicted and should be confirmed with experimental data when available. The IR and MS data are from a structurally related compound and are provided for comparative purposes.

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#### References

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